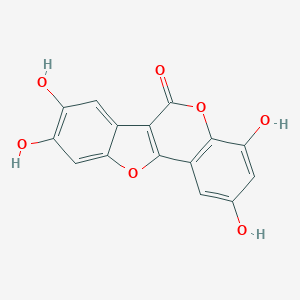

Ligurobustoside N

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

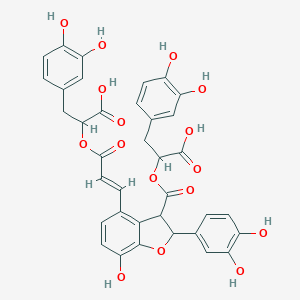

Ligurobustoside N is typically isolated from the leaves of Ligustrum robustum through a series of extraction and purification processes. The leaves are first dried and powdered, then extracted with a suitable solvent such as methanol or ethanol. The extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to separate and purify this compound

Análisis De Reacciones Químicas

Ligurobustoside N undergoes various chemical reactions, including oxidation and reduction. It exhibits strong antioxidant activity, which is evident from its ability to scavenge free radicals and inhibit oxidative stress . Common reagents used in these reactions include radical initiators like AAPH. The major products formed from these reactions are typically more stable, oxidized forms of the compound.

Aplicaciones Científicas De Investigación

Ligurobustoside N has been extensively studied for its antioxidant properties. It has shown potential in treating conditions related to oxidative stress, such as obesity and diabetes . In addition to its antioxidant activity, this compound has been found to inhibit fatty acid synthase, which is a key enzyme involved in lipid metabolism . This makes it a promising candidate for the development of anti-obesity and hypoglycemic therapies.

Mecanismo De Acción

The antioxidant activity of Ligurobustoside N is primarily due to its ability to donate hydrogen atoms or electrons to neutralize free radicals. This process helps to prevent oxidative damage to cells and tissues. The compound also inhibits fatty acid synthase, which reduces the synthesis of fatty acids and triglycerides, thereby exerting anti-obesity effects . The exact molecular targets and pathways involved in these mechanisms are still under investigation, but they likely involve interactions with key enzymes and signaling molecules involved in oxidative stress and lipid metabolism.

Comparación Con Compuestos Similares

Ligurobustoside N is one of several phenylethanoid glycosides isolated from Ligustrum robustum. Other similar compounds include ligurobustosides R1, R2, R3, R4, S1, S2, and S3 . These compounds share similar antioxidant properties and have been studied for their potential health benefits. this compound is unique in its strong inhibitory activity against fatty acid synthase and its ability to inhibit hemolysis . This makes it a particularly promising candidate for the development of therapeutic agents targeting oxidative stress and metabolic disorders.

Propiedades

IUPAC Name |

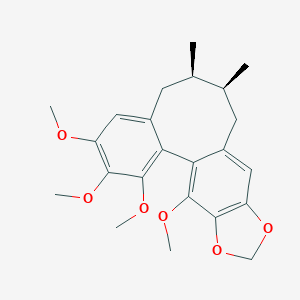

[(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H46O18/c1-15-24(41)25(42)27(44)34(48-15)52-30-16(2)49-35(28(45)26(30)43)53-32-29(46)33(47-12-11-17-3-7-19(37)8-4-17)50-22(14-36)31(32)51-23(40)10-6-18-5-9-20(38)21(39)13-18/h3-10,13,15-16,22,24-39,41-46H,11-12,14H2,1-2H3/b10-6+/t15-,16-,22+,24-,25+,26-,27+,28+,29+,30-,31+,32+,33+,34-,35-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXKPAMOLXJEEU-FVCUGLHDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC(=O)C=CC4=CC(=C(C=C4)O)O)CO)OCCC5=CC=C(C=C5)O)O)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](O[C@H]([C@@H]([C@@H]2O)O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3OC(=O)/C=C/C4=CC(=C(C=C4)O)O)CO)OCCC5=CC=C(C=C5)O)O)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46O18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

754.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Dimethyltriazolo[4,5-c]pyridine](/img/structure/B150247.png)

![Ethyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-7-carboxylate](/img/structure/B150251.png)

![[3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid](/img/structure/B150265.png)